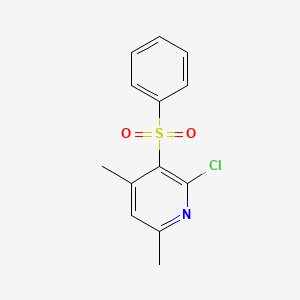![molecular formula C25H29N5O3S B2367064 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 886915-38-4](/img/structure/B2367064.png)
(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazole ring, a piperazine ring, and a furan ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis are typically used to confirm the structures of these types of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the triazole ring is known to undergo tautomeric transformations, which are important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. These properties are often evaluated using various analytical techniques .Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives are synthesized through various chemical reactions, involving reagents like sodium salt, hydroxylamine hydrochloride, and chloroacetone. These syntheses are characterized by elemental analysis, spectral data, and chemical transformation (Abdelhamid, Shokry, & Tawfiek, 2012; Bektaş et al., 2007).
Antimicrobial Activities
- Novel derivatives of this compound are explored for their antimicrobial properties. Various synthesized compounds show moderate to good antimicrobial activities against test microorganisms (Bektaş et al., 2007; Başoğlu et al., 2013).
Potential Therapeutic Applications
- Some derivatives are investigated for potential therapeutic applications like antipsychotic agents and antidepressant activities, as evidenced by various in vitro and in vivo pharmacological profiles (Raviña et al., 2000; Kumar et al., 2017).
Antioxidant and Anticancer Activity
- Certain novel derivatives demonstrate significant antioxidant and anticancer activities, with some compounds showing higher activity than known antioxidants like ascorbic acid (Tumosienė et al., 2020).
Corrosion Inhibition
- Some derivatives are evaluated for their efficiency in inhibiting corrosion on mild steel in acidic mediums, displaying significant inhibition efficiency (Singaravelu, Bhadusha, & Dharmalingam, 2022; Singaravelu & Bhadusha, 2022).
Adenosine Receptor Antagonism
- Piperazine-derived derivatives of this compound have shown moderate adenosine A2a receptor binding affinity and selectivity, indicating potential in neurological research (Peng et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-4-20-26-25-30(27-20)24(32)22(34-25)21(18-9-7-17(8-10-18)16(2)3)28-11-13-29(14-12-28)23(31)19-6-5-15-33-19/h5-10,15-16,21,32H,4,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZQHQKASXMDBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
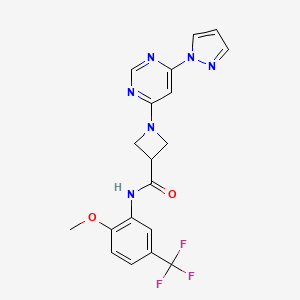
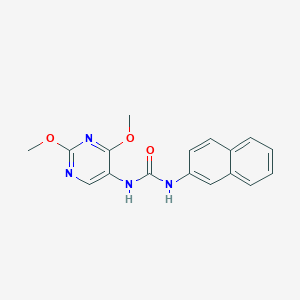
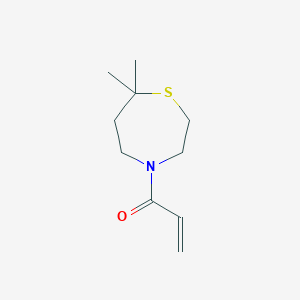
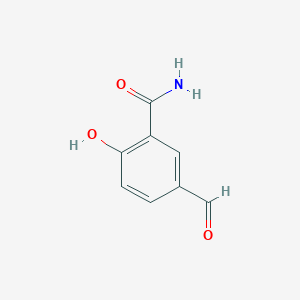
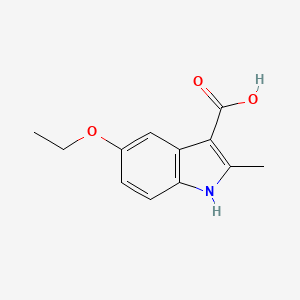
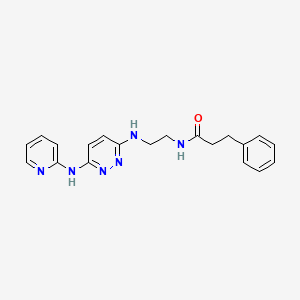
![Ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2366991.png)
![2-((7-Methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2366992.png)
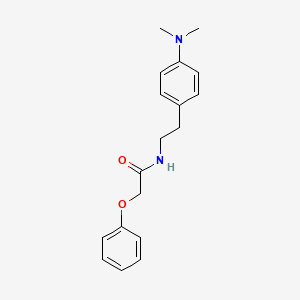
![N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide](/img/structure/B2366997.png)
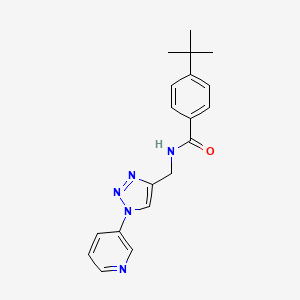
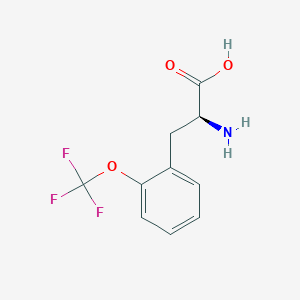
![2-[(1-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B2367002.png)
